PRMT5·MTA versus PRMT5·SAM Binding Selectivity Ratio of 5.1‑Fold for the Core Fragment
In an SPR fragment screen conducted by Mirati Therapeutics, 4‑(aminomethyl)phthalazin‑1(2H)‑one (compound F1) bound to the immobilised PRMT5·MTA complex with a Kd of 10 μM and to the PRMT5·SAM complex with a Kd of 51 μM, yielding a selectivity ratio of 5.1 in favour of the MTA‑bound state. [1] The selectivity window observed for F1 was narrower than that of the most selective fragment in the screen, yet it was sufficient to initiate a medicinal chemistry campaign that ultimately delivered MRTX1719, a compound with >190‑fold cellular selectivity for MTAP‑deleted versus MTAP‑wild‑type tumour cells. [2] In contrast, the widely used non‑cooperative PRMT5 inhibitor GSK3326595 shows essentially identical IC50 values in MTAP‑del (11 nM) and MTAP‑WT (12 nM) cells, demonstrating that selectivity for the PRMT5·MTA state is not achievable with existing tool compounds. [3] The defined selectivity ratio of F1 thus serves as a critical quality‑control benchmark for procurement: a change in this ratio indicates an altered binding mode that would compromise downstream evolution into a cooperative inhibitor.
| Evidence Dimension | SPR equilibrium dissociation constant (Kd) for binding to PRMT5·MTA vs. PRMT5·SAM |
|---|---|
| Target Compound Data | PRMT5·MTA Kd = 10 μM; PRMT5·SAM Kd = 51 μM; selectivity ratio = 5.1 (MTA‑favoured) |
| Comparator Or Baseline | GSK3326595 (non‑cooperative PRMT5 inhibitor): MTAP‑del SDMA IC50 = 11 nM; MTAP‑WT SDMA IC50 = 12 nM; selectivity ≈ 1.1 [3]. F2–F24 fragments: selectivity ratios range from 0.2 to 35 [1]. |
| Quantified Difference | 5.1‑fold MTA preference vs. ≈1.1‑fold for GSK3326595; F1 selectivity is within the upper tertile of the fragment panel but far below the >190‑fold achieved by lead compound 21. |
| Conditions | SPR: biotin‑PRMT5‑MEP50 immobilised on streptavidin sensor‑chip; running buffer supplemented with 20 μM MTA or 20 μM SAM; positive control EPZ015666 (Kd = 11 μM for PRMT5·MTA, <1 nM for PRMT5·SAM). Cellular IC50: In‑Cell Western SYM11 antibody readout after 96 h in HCT116 isogenic MTAP‑del/MTAP‑WT pairs. |
Why This Matters
The 5.1‑fold selectivity ratio is the foundational biophysical parameter that distinguishes this fragment from non‑selective PRMT5 inhibitors and from other fragments in the screening library, making it a requisite quality attribute for any batch used in MTA‑cooperative drug‑discovery projects.
- [1] Smith CR, Aranda R, Bobinski TP, et al. Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. J Med Chem. 2022;65(3):1749-1766. Table 3 and Figure 3. doi:10.1021/acs.jmedchem.1c01900 View Source
- [2] Smith CR, Aranda R, Bobinski TP, et al. Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. J Med Chem. 2022;65(3):1749-1766. Table 2 (compound 21: MTAP‑del SDMA IC50 = 34 nM, MTAP‑WT SDMA IC50 = 6.55 μM). doi:10.1021/acs.jmedchem.1c01900 View Source
- [3] Smith CR, Aranda R, Bobinski TP, et al. Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. J Med Chem. 2022;65(3):1749-1766. Page 1761 (GSK3326595 control data). doi:10.1021/acs.jmedchem.1c01900 View Source
